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  • Product: 8-chloro-3-methylimidazo[1,5-a]pyrazine
  • CAS: 56468-24-7

Core Science & Biosynthesis

Foundational

Unraveling the Cellular Enigma: A Technical Guide to Elucidating the Mechanism of Action of 8-chloro-3-methylimidazo[1,5-a]pyrazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel compounds, using 8-chloro-3-methylimidazo[1,5-a]pyrazine as a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of novel compounds, using 8-chloro-3-methylimidazo[1,5-a]pyrazine as a focal point. The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of key cellular kinases.[1][2][3] This document will not only outline a systematic experimental approach but also delve into the scientific rationale behind each step, ensuring a robust and insightful investigation.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Realm of Therapeutic Potential

The imidazo[1,5-a]pyrazine core is a heterocyclic aromatic system that has garnered significant attention in drug discovery. Its derivatives have been explored as potent inhibitors of various kinases, which are critical regulators of cellular processes. For instance, different substitutions on this scaffold have led to the development of c-Src inhibitors for potential treatment of ischemic stroke, Bruton's tyrosine kinase (BTK) inhibitors for rheumatoid arthritis, and mTOR inhibitors with antitumor properties.[1][2][3]

Given this background, when a novel derivative such as 8-chloro-3-methylimidazo[1,5-a]pyrazine emerges, a systematic and hypothesis-driven approach is paramount to unravel its specific cellular mechanism of action. This guide will walk you through a logical workflow, from initial phenotypic screening to target deconvolution and pathway analysis.

Initial Characterization and Hypothesis Generation

The first phase of the investigation focuses on understanding the fundamental effects of 8-chloro-3-methylimidazo[1,5-a]pyrazine on cancer cell lines. The choice of cell lines is critical and should ideally include a panel representing different cancer types to identify potential tissue-specific sensitivities.

Workflow for Initial Compound Characterization

Initial Characterization Workflow cluster_0 Phase 1: Phenotypic Screening Cell_Line_Panel Select Diverse Cancer Cell Line Panel Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Line_Panel->Viability_Assay Treat with compound IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Dose-response curve Select_Sensitive_Lines Select Sensitive and Resistant Cell Lines for Further Study IC50_Determination->Select_Sensitive_Lines Compare IC50s Cell Death and Cycle Analysis cluster_1 Phase 2: Mechanistic Elucidation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Caspase_Activity Caspase-Glo 3/7 Assay Apoptosis_Assay->Caspase_Activity Confirm apoptosis Western_Blot Western Blot for Key Proteins (e.g., PARP, Caspase-3, Cyclins) Caspase_Activity->Western_Blot Validate at protein level Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Cycle_Analysis->Western_Blot Investigate cell cycle regulators Select_Sensitive_Lines Sensitive Cell Lines (from Phase 1) Select_Sensitive_Lines->Apoptosis_Assay Select_Sensitive_Lines->Cell_Cycle_Analysis

Caption: A workflow to investigate the mode of cell death induced by the compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Materials:

  • Sensitive cell line(s) identified in the viability assay

  • 8-chloro-3-methylimidazo[1,5-a]pyrazine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Trustworthiness of the Protocol: This dual-staining method provides a robust assessment of apoptosis. Annexin V detects the externalization of phosphatidylserine, an early apoptotic event, while Propidium Iodide identifies cells with compromised membrane integrity, characteristic of late apoptosis or necrosis. The combination allows for the differentiation between different stages of cell death.

Target Identification and Pathway Analysis: The Kinase Hypothesis

Given that many imidazo[1,5-a]pyrazine derivatives are kinase inhibitors, a primary hypothesis is that 8-chloro-3-methylimidazo[1,5-a]pyrazine also targets one or more kinases.

Kinase Inhibition Profiling

A crucial step is to perform a broad kinase inhibition screen. This can be outsourced to specialized contract research organizations (CROs) that offer panels of hundreds of kinases. The compound would be tested at a fixed concentration (e.g., 1 µM) against this panel.

Data Presentation: Kinase Inhibition Profile

Kinase FamilyKinase Target% Inhibition at 1 µM
Tyrosine Kinasec-SrcHypothetical Value
Tyrosine KinaseBTKHypothetical Value
Ser/Thr KinasemTORHypothetical Value
Ser/Thr KinaseIKKβHypothetical Value
.........

This table represents a hypothetical outcome to be populated with experimental data.

Validating Putative Targets: Western Blot Analysis

Based on the kinase screen results, the next step is to validate the inhibition of the identified target(s) and their downstream signaling pathways in the sensitive cell lines.

Experimental Protocol: Western Blotting

Objective: To assess the phosphorylation status of a putative target kinase and its key downstream substrates.

Materials:

  • Sensitive cell line(s)

  • 8-chloro-3-methylimidazo[1,5-a]pyrazine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-BTK, anti-BTK, anti-phospho-mTOR, anti-mTOR)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Proposed Signaling Pathway Diagram

Based on the hypothetical outcome that 8-chloro-3-methylimidazo[1,5-a]pyrazine inhibits a key kinase (e.g., c-Src), the following signaling pathway can be proposed for investigation.

Proposed Signaling Pathway cluster_pathway Hypothetical c-Src Signaling Pathway Compound 8-chloro-3-methyl- imidazo[1,5-a]pyrazine cSrc c-Src Compound->cSrc Inhibition FAK FAK cSrc->FAK pY Apoptosis Apoptosis cSrc->Apoptosis ERK ERK FAK->ERK pY Proliferation Cell Proliferation ERK->Proliferation

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect on c-Src.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for elucidating the mechanism of action of 8-chloro-3-methylimidazo[1,5-a]pyrazine in cell lines. By systematically progressing from broad phenotypic assays to specific target validation, researchers can build a comprehensive understanding of the compound's cellular effects. Future studies could involve target engagement assays to confirm direct binding to the putative kinase, as well as in vivo studies in relevant animal models to assess therapeutic potential. The imidazo[1,5-a]pyrazine scaffold continues to be a rich source of novel therapeutic agents, and a thorough mechanistic understanding is the cornerstone of successful drug development.

References

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors. ResearchGate. [Link]

  • CAS 56468-24-7 (8-Chloro-3-methylimidazo(1,5-a)pyrazine). Alichem. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. PrepChem. [Link]

  • Cas 85333-43-3,8-CHLORO-2-METHYLIMIDAZO[1,2-A]PYRAZINE. LookChem. [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]

  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic and Physicochemical Properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine

This guide provides a comprehensive technical overview of the essential thermodynamic and physicochemical properties of the heterocyclic compound 8-chloro-3-methylimidazo[1,5-a]pyrazine. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the essential thermodynamic and physicochemical properties of the heterocyclic compound 8-chloro-3-methylimidazo[1,5-a]pyrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the significance of these properties and details the experimental and computational methodologies for their determination. The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological targets.[1][2] A thorough understanding of the physicochemical and thermodynamic characteristics of derivatives such as 8-chloro-3-methylimidazo[1,5-a]pyrazine is fundamental for its application in drug discovery, process development, and formulation.

Molecular Structure and Key Physicochemical Descriptors

8-chloro-3-methylimidazo[1,5-a]pyrazine is a bicyclic heteroaromatic compound. Its structure, featuring a chlorine atom at position 8 and a methyl group at position 3, dictates its electronic and steric properties, which in turn influence its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[Calculated]
Molecular Weight 167.60 g/mol [Calculated]
CAS Number 56468-24-7[General Reference]
Appearance Solid (at 298 K)[General Observation]
Purity Typically >97%[Commercial Suppliers]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the imidazopyrazine core creates a unique electronic distribution that impacts its reactivity, solubility, and potential for intermolecular interactions.

Synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine

While specific literature detailing the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine is not abundant, the synthesis of related imidazo[1,5-a]pyrazine derivatives has been reported and provides a strategic blueprint.[2][3] A common and effective approach involves the cyclization of a suitably substituted aminopyrazine precursor.

A plausible synthetic route could involve the reaction of a 2-amino-3-chloropyrazine derivative with a methyl-containing three-carbon building block, followed by cyclization. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

Conceptual Synthetic Workflow:

cluster_start Starting Materials cluster_reaction Key Transformation cluster_cyclization Ring Formation cluster_product Final Product 2-amino-3-chloropyrazine 2-amino-3-chloropyrazine Condensation/Substitution Condensation/Substitution 2-amino-3-chloropyrazine->Condensation/Substitution Reacts with Methyl-containing C3 synthon Methyl-containing C3 synthon Methyl-containing C3 synthon->Condensation/Substitution Cyclization Cyclization Condensation/Substitution->Cyclization Intermediate 8-chloro-3-methylimidazo[1,5-a]pyrazine 8-chloro-3-methylimidazo[1,5-a]pyrazine Cyclization->8-chloro-3-methylimidazo[1,5-a]pyrazine Yields

Caption: Conceptual workflow for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Thermodynamic Properties

Thermodynamic properties are crucial for understanding the stability, phase behavior, and energy requirements of processes involving 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Melting Point

The melting point is a fundamental property that provides insights into the purity and lattice energy of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [4]

  • Sample Preparation: A small amount of finely powdered, dry 8-chloro-3-methylimidazo[1,5-a]pyrazine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.[5]

Data Presentation:

Thermodynamic PropertyExperimental ValuePredicted Value
Melting Point (°C) To be determinedTo be determined
Enthalpy of Fusion (kJ/mol) To be determinedTo be determined
Boiling Point

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Distillation Method (for volatile solids) [6][7]

  • Apparatus: A small-scale distillation apparatus is assembled.

  • Procedure: A sample of the compound is heated in the distillation flask. The temperature of the vapor that distills is measured with a thermometer.

  • Pressure Correction: The observed boiling point is corrected to standard pressure using a nomograph or appropriate equations.

Alternatively, for small quantities, a capillary method can be employed.[8]

Data Presentation:

Thermodynamic PropertyExperimental ValuePredicted Value
Boiling Point (°C at 760 mmHg) To be determinedTo be determined
Enthalpy of Vaporization (kJ/mol) To be determinedTo be determined

Physicochemical Properties

These properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system.

Solubility

Solubility in various solvents dictates the choice of solvent for reactions, purification, and formulation.

Experimental Protocol: Shake-Flask Method [9][10]

  • Preparation: A known excess of 8-chloro-3-methylimidazo[1,5-a]pyrazine is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Solubility Determination Workflow:

Caption: Workflow for determining solubility via the shake-flask method.

Data Presentation:

SolventSolubility (mg/mL)
Water To be determined
Ethanol To be determined
Dimethyl Sulfoxide (DMSO) To be determined
n-Octanol To be determined
Acidity/Basicity (pKa)

The pKa value(s) of 8-chloro-3-methylimidazo[1,5-a]pyrazine will determine its ionization state at different pH values, which is crucial for its interaction with biological targets and its membrane permeability. The nitrogen atoms in the imidazopyrazine ring system can be protonated.

Experimental Protocol: Potentiometric Titration [11][12]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

NMR spectroscopy can also be a powerful tool for pKa determination, especially in non-aqueous or mixed-solvent systems.[13][14][15]

Data Presentation:

Ionization ConstantExperimental ValuePredicted Value
pKa (acidic) To be determinedTo be determined
pKa (basic) To be determinedTo be determined
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.[16]

Experimental Protocol: Shake-Flask Method [12][17]

  • Phase Preparation: n-Octanol and water are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined analytically.

  • Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, alternative method for estimating logP.[18]

Data Presentation:

Lipophilicity ParameterExperimental ValuePredicted Value
logP (Octanol/Water) To be determinedTo be determined

Computational Prediction of Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic and physicochemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate properties like enthalpy of formation.[19][20] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are also increasingly used to predict properties like solubility, pKa, and logP based on the molecular structure.[21][22][23][24][25] While these methods are powerful, their accuracy is dependent on the quality of the underlying models and the training data used.

Conclusion and Future Directions

This guide has outlined the critical thermodynamic and physicochemical properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine and provided standardized methodologies for their experimental determination. While specific experimental data for this compound is not yet widely available in the public domain, the protocols described herein provide a clear path for researchers to obtain this vital information. The generation of a comprehensive experimental dataset for this and related imidazo[1,5-a]pyrazine derivatives will be invaluable for the advancement of medicinal chemistry programs targeting this important heterocyclic scaffold.

References

  • Schwartz, J. et al. (2009).
  • University of Calgary. (n.d.).
  • Lee, J. K. et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry.
  • Gour, A. et al. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)
  • Vedantu. (n.d.).
  • Vedantu. (n.d.).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ResearchGate. (n.d.). Predictive Modeling of Molecules of High-Energy Heterocyclic Compounds.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Mihorianu, M. et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • University of Massachusetts Boston. (n.d.). Experiment (3).
  • Jain, A. et al. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds.
  • University of Missouri-St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • National Center for Biotechnology Information. (n.d.).
  • Vernier. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Athabasca University. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Bartel, C. J. et al. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Adams, R. W. et al. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
  • University of Babylon. (n.d.).
  • University of Babylon. (n.d.).
  • ResearchGate. (n.d.).
  • Autschbach, J. et al. (2015, March 30). Computational Tools for Predictive Modeling of Properties in Complex Actinide Systems.
  • Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • National Center for Biotechnology Information. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra.
  • Royal Society of Chemistry. (2010, February 11). The calculation of thermodynamic properties of molecules.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • arXiv. (2026, March 13). Thermodynamic Descriptors from Molecular Dynamics as Machine Learning Features for Extrapolable Property Prediction.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Machine learning applications for thermochemical and kinetic property prediction.
  • ResearchGate. (2025, September 8). (PDF) Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • TSI Journals. (2018, July 16).
  • Gaber, F. et al. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • Rothwell, J. A. et al. (2005, April 30). Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids.
  • Bentham Science Publishers. (2021, December 1).
  • PubMed. (2003, September 12). Prediction of physicochemical properties based on neural network modelling.
  • University of Edinburgh Moodle. (n.d.). Chemical predictive modelling to improve compound quality.
  • PubMed. (2025, October 8). Predictive modeling of physicochemical properties of antihypertensive drugs using degree-based topological indices and machine learning algorithm.

Sources

Foundational

An In-depth Technical Guide to Molecular Docking and Computational Studies of 8-chloro-3-methylimidazo[1,5-a]pyrazine

Abstract This technical guide provides a comprehensive walkthrough of the molecular docking and computational analysis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the molecular docking and computational analysis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry.[] Recognizing the structural similarities of the imidazo[1,5-a]pyrazine scaffold to known modulators of the γ-aminobutyric acid type A (GABAA) receptor, this guide focuses on this receptor as a primary biological target. We will delve into the theoretical underpinnings and practical applications of a complete in silico workflow, from initial molecular docking to molecular dynamics simulations and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore the therapeutic potential of novel small molecules.

Introduction: The Therapeutic Potential of 8-chloro-3-methylimidazo[1,5-a]pyrazine and the GABAA Receptor

8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound that serves as a versatile scaffold in the synthesis of more complex molecules for biochemical analysis.[] Derivatives of the broader imidazo[1,5-a]pyrazine family have been investigated for their potential as inhibitors of Bruton's tyrosine kinase (BTK) and c-Src kinase.[2][3][4] However, the structural resemblance of this scaffold to imidazobenzodiazepines, a class of molecules known to interact with the benzodiazepine binding site of the GABAA receptor, makes this receptor a compelling target for investigation.[5]

The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[5] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. The receptor is a pentameric structure, most commonly composed of two α, two β, and one γ subunit (α2β2γ).[5] The binding site for benzodiazepines and related compounds is located at the interface of the α and γ subunits.[5] By performing in silico studies, we can predict the binding affinity and mode of interaction of 8-chloro-3-methylimidazo[1,5-a]pyrazine at this site, providing a rationale for its potential as a modulator of the GABAA receptor.

This guide will provide a detailed, step-by-step methodology for a comprehensive computational investigation of this molecule-target interaction.

The Computational Workflow: A Step-by-Step Guide

The following sections outline a robust computational workflow for the study of 8-chloro-3-methylimidazo[1,5-a]pyrazine. This workflow is designed to be a self-validating system, where the results of each step inform and refine the subsequent analysis.

cluster_0 Part 1: Initial Assessment cluster_1 Part 2: Dynamic Refinement cluster_2 Part 3: Quantitative Prediction A Ligand & Receptor Preparation B Molecular Docking A->B C Pose Analysis & Selection B->C D System Setup for MD C->D Best Docked Pose E MD Simulation D->E F Trajectory Analysis E->F G Binding Free Energy Calculation F->G Stable Complex Trajectory H ADMET Prediction G->H cluster_0 MD Simulation Protocol A System Preparation (Solvation, Ionization) B Energy Minimization A->B C NVT Equilibration (Constant Volume & Temperature) B->C D NPT Equilibration (Constant Pressure & Temperature) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Caption: A schematic of the molecular dynamics simulation protocol.

Part 3: Binding Free Energy Calculations

While molecular docking provides a quick estimate of binding affinity, more accurate predictions can be obtained through binding free energy calculations. [6]These methods account for the entropic and enthalpic contributions to binding.

Methods for Binding Free Energy Calculation
  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. [6]The free energy of binding is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. [6]

  • Alchemical Free Energy Calculations: These are more rigorous and computationally expensive methods that involve "alchemically" transforming the ligand into a non-interacting "dummy" molecule in both the bound and unbound states. [7]This allows for the direct calculation of the free energy difference between the two states.

Part 4: Advanced Computational Studies

To further enhance the drug discovery potential of 8-chloro-3-methylimidazo[1,5-a]pyrazine, additional computational studies can be performed.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. [8]A pharmacophore model can be generated based on the binding mode of 8-chloro-3-methylimidazo[1,5-a]pyrazine and used to screen large compound libraries for molecules with similar features. [9]

  • ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. [10]In silico tools can predict these properties based on the chemical structure of the molecule, allowing for the early identification of potential liabilities. [11][12][13][14]

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for its interpretation and communication.

Quantitative Data Summary
ParameterValueMethod
Docking Score (Binding Affinity) e.g., -8.5 kcal/molAutoDock Vina
Key Interacting Residues e.g., Tyr159, His101, Phe77Visual Inspection
Average RMSD (Protein Backbone) e.g., 2.1 ÅMD Simulation
Average RMSD (Ligand) e.g., 1.5 ÅMD Simulation
Binding Free Energy (ΔGbind) e.g., -35 kcal/molMM/PBSA
Visualization of Results

High-quality 2D and 3D diagrams are crucial for illustrating the binding mode of the ligand.

  • 3D Interaction Diagram: Use software like PyMOL or UCSF Chimera to create a 3D representation of the ligand in the binding pocket, highlighting key interactions with surrounding residues.

  • 2D Interaction Diagram: Programs like Discovery Studio can generate 2D diagrams that clearly show the types of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Conclusion

This technical guide has outlined a comprehensive computational workflow for investigating the interaction of 8-chloro-3-methylimidazo[1,5-a]pyrazine with the GABAA receptor. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential of this compound as a modulator of this important therapeutic target. The integration of advanced techniques such as pharmacophore modeling and ADMET prediction can further guide the design and optimization of novel drug candidates based on the imidazo[1,5-a]pyrazine scaffold. The methodologies described herein represent a powerful in silico approach to accelerate the early stages of drug discovery.

References

  • GABAA receptor - Wikipedia. [Link]

  • Kim, J.J., et al. (2020). Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus diazepam. RCSB PDB. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Gajula, K.S., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. [Link]

  • Molecular Docking Tutorial. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • Mobley, D.L., & Gilson, M.K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual review of biophysics. [Link]

  • Genheden, S., & Ryde, U. (2015). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. [Link]

  • On Free Energy Calculations in Drug Discovery | Accounts of Chemical Research. [Link]

  • Ali, A., Ali, A., & Ahsan, M.J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science. [Link]

  • Zhu, S., et al. (2018). Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B. RCSB PDB. [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Request PDF - ResearchGate. [Link]

  • Protein-ligand docking - Galaxy Training!. [Link]

  • Molecular Dynamics (MD) Simulations of the p53 N-terminal peptide - Bonvin Lab. [Link]

  • Recent Developments in Free Energy Calculations for Drug Discovery - Frontiers. [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. [Link]

  • Calculation of absolute protein–ligand binding free energy from computer simulations | PNAS. [Link]

  • ADMET Prediction Software - Sygnature Discovery. [Link]

  • Legesse, D.H., & Hibbs, R.E. (2023). Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus allopregnanolone. RCSB PDB. [Link]

  • ADMET-AI. [Link]

  • Basics of Molecular Dynamics Simulation. [Link]

  • Setting up a Molecular Dynamics simulation - Compchems. [Link]

  • Zhu, S., & Hibbs, R.E. (2022). Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus Zolpidem. RCSB PDB. [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

  • Molecular Dynamics (MD) Simulations, step by step protocol. [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. [Link]

  • Pharmacophore Construction Using Discovery Studio - CD ComputaBio. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. [Link]

  • CAS 56468-24-7 (8-Chloro-3-methylimidazo(1,5-a)pyrazine). [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives - ResearchGate. [Link]

  • Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine - PrepChem.com. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. [Link]

  • 8-chloro-3-methylimidazo[1,5-a]pyrazine - PubChemLite. [Link]

  • Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[] This document is intended for researchers, scientists, and professionals in the field, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Introduction

The imidazo[1,5-a]pyrazine scaffold is a key structural motif in a variety of biologically active molecules, including potential therapeutic agents.[2] The specific target of this protocol, 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7), features key substituents that can be crucial for modulating pharmacological activity.[3][4][5] The chloro group acts as an electron-withdrawing group and a potential site for further functionalization, while the methyl group can influence binding affinity and metabolic stability.

This protocol outlines a plausible and robust synthetic route, drawing upon established methods for the synthesis of related imidazo[1,5-a] and imidazo[1,2-a]pyrazine systems.[6][7][8][9] The synthesis is presented in a two-step process, commencing with the acylation of a commercially available aminopyrazine, followed by a dehydrative cyclization to yield the target compound.

Synthetic Strategy Overview

The overall synthetic approach involves the construction of the fused imidazole ring onto a pre-functionalized pyrazine core. This is a common and effective strategy for the preparation of such bicyclic heterocyclic systems.[10][11][12][13]

The two key steps are:

  • N-Acylation of 2-amino-3-chloropyrazine: This step introduces the carbon skeleton that will form the imidazole ring.

  • Intramolecular Cyclization and Dehydration: This crucial step forms the fused five-membered imidazole ring to yield the final product.

Synthetic_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Start 2-Amino-3-chloropyrazine Intermediate N-(3-Chloropyrazin-2-yl)propanamide Start->Intermediate Propionyl chloride, Pyridine, DCM Cyclization Intramolecular Cyclization Intermediate->Cyclization POCl3, Heat Product 8-Chloro-3-methylimidazo[1,5-a]pyrazine Cyclization->Product Reaction_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization 2-Amino-3-chloropyrazine Intermediate_Amide 2-Amino-3-chloropyrazine->Intermediate_Amide + Propionyl chloride (Pyridine, DCM) Propionyl_chloride Activated_Intermediate Activated Intermediate Intermediate_Amide->Activated_Intermediate + POCl3 Final_Product Activated_Intermediate->Final_Product - HPO2Cl2 (Intramolecular Cyclization)

Sources

Application

Application Note: 8-Chloro-3-methylimidazo[1,5-a]pyrazine in Kinase Drug Discovery

Executive Summary & Structural Rationale The compound 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7) is a highly versatile, privileged heterocyclic building block in medicinal chemistry[]. The imidazo[1,5-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7) is a highly versatile, privileged heterocyclic building block in medicinal chemistry[]. The imidazo[1,5-a]pyrazine core is widely utilized as an ATP-competitive hinge-binder for a variety of critical kinase targets, including Bruton's Tyrosine Kinase (BTK)[2], the Mechanistic Target of Rapamycin (mTOR)[3], and the Insulin-like Growth Factor 1 Receptor (IGF-1R)[4].

Mechanistic Insights & Binding Modes: The efficacy of this scaffold is not accidental; it is driven by precise stereoelectronic properties that mimic the adenine ring of ATP[5].

  • The C-8 Position: The 8-chloro group serves as a highly reactive electrophilic center. Once substituted with an amine, the resulting 8-amino group and the adjacent N7 nitrogen form a critical bidentate hydrogen-bonding network with the kinase hinge region (e.g., interacting with Ser538 and Asp539 in BTK)[2].

  • The C-3 Methyl Group: This substituent projects into an adjacent hydrophobic pocket of the kinase active site. It provides necessary steric bulk that restricts rotational freedom and enhances selectivity against off-target kinases[2][4].

  • The C-1 Position: Typically functionalized via cross-coupling, substituents at C-1 probe the deep back pocket of the kinase, compensating for mutational resistances (such as the C481S mutation in BTK)[2].

Synthetic Methodologies & Self-Validating Protocols

The transformation of 8-chloro-3-methylimidazo[1,5-a]pyrazine into a mature active pharmaceutical ingredient (API) generally follows a robust, three-step functionalization sequence. The protocols below are designed with built-in causality and self-validation markers.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C-8

Causality: The electron-withdrawing nature of the pyrazine nitrogens heavily depletes electron density at the C-8 position. This activates the C-8 chlorine, enabling an SNAr reaction with nucleophiles (like amines) without the need for expensive transition-metal catalysis.

  • Preparation: Charge a heavy-walled pressure vessel with 8-chloro-3-methylimidazo[1,5-a]pyrazine (1.0 eq) and the desired amine (e.g., aqueous ammonia or a primary aliphatic amine, 5.0 eq) dissolved in 2-butanol or isopropanol[6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the generated HCl and drive the reaction forward.

  • Reaction: Seal the vessel and heat to 90–110 °C for 12–15 hours[6]. The sealed tube prevents the escape of volatile amines and allows for safe superheating.

  • Validation: Monitor via TLC (EtOAc/Hexanes). The reaction is self-validating: the highly UV-active starting material will be completely consumed, replaced by a significantly more polar fluorescent spot (the 8-amino derivative).

  • Workup: Concentrate the mixture under vacuum and triturate the crude solid with EtOAc/Hexanes (5:1) to yield the pure 8-amino-3-methylimidazo[1,5-a]pyrazine derivative as a light yellow solid[6].

Protocol 2: Regioselective Electrophilic Bromination at C-1

Causality: The imidazole ring is significantly more electron-rich than the pyrazine ring. Specifically, the C-1 position is the most nucleophilic site on the fused scaffold, making it highly susceptible to mild electrophilic aromatic substitution (SEAr).

  • Preparation: Dissolve the 8-amino-3-methylimidazo[1,5-a]pyrazine intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cooling: Cool the solution strictly to 0 °C using an ice-salt bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise[6]. Crucial step: Slow addition controls the exotherm and prevents over-bromination or oxidative degradation.

  • Reaction: Stir for 1 hour at 0 °C.

  • Validation & Workup: Slowly pour the reaction solution into a saturated aqueous NaHCO₃ solution. The immediate precipitation of the brominated product serves as a visual validation of success. Filter, wash with cold water, and dry under vacuum to obtain the 1-bromo-8-amino derivative[6].

Protocol 3: Suzuki-Miyaura Cross-Coupling at C-1

Causality: The newly installed C-1 bromide acts as the electrophile in the oxidative addition step of the palladium catalytic cycle, allowing the installation of diverse aryl or heteroaryl groups to target the kinase back-pocket.

  • Preparation: In a Schlenk flask, combine the 1-bromo intermediate (1.0 eq), an aryl boronic acid/ester (1.2 eq), and Na₂CO₃ (2.0 eq)[6].

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/EtOH/H₂O (3:1:1 v/v/v). Causality: The biphasic nature is required; water dissolves the inorganic base to generate the reactive boronate complex necessary for transmetalation[6].

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under a steady stream of nitrogen[6].

  • Reaction: Heat the mixture to 90 °C for 8–12 hours[6].

  • Workup: Cool to room temperature, quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from the raw 8-chloro-3-methylimidazo[1,5-a]pyrazine scaffold to a highly functionalized multi-target kinase inhibitor.

G A 8-chloro-3-methylimidazo[1,5-a]pyrazine (Starting Scaffold) B SNAr Reaction (Amine, Base, Heat) A->B C-8 Functionalization C Electrophilic Bromination (NBS, DMF, 0°C) B->C C-1 Activation D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat, Base) C->D C-1 Arylation E Multi-Target Kinase Inhibitor (e.g., BTK, mTOR, IGF-1R) D->E Final Assembly

Workflow of 8-chloro-3-methylimidazo[1,5-a]pyrazine functionalization to kinase inhibitors.

Data Presentation: Biological Activity of Scaffold Derivatives

The functionalization of the 8-chloro-3-methylimidazo[1,5-a]pyrazine core yields potent inhibitors across various therapeutic targets. The table below summarizes the quantitative activity of key derivatives cited in the literature.

Compound Class / DerivativeTarget KinaseKey Scaffold Modificationin vitro Activity (IC₅₀)Reference
8-Amino-imidazo[1,5-a]pyrazine (Compound 1) BTKC-8 Primary Amine, C-1 Trifluoropyridine< 5 nM[2]
OSI-906 (Linsitinib analog core) IGF-1R / IRC-8 Amine, C-1 Quinolinyl moiety< 10 nM[4]
Imidazo[1,5-a]pyrazine (Compound 4c) mTORC1 / mTORC2C-8 Substituted AmineLow Nanomolar[3]

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: nih.gov[Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 Source: nih.gov[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: nih.gov[Link]

  • linsitinib Source: portico.org [Link]

  • 1,3-Disubstituted-imidazo[1,5-a]pyrazines as insulin-like growth-factor-I receptor (IGF-IR) inhibitors Source: researchgate.net[Link]

  • Source: google.

Sources

Method

how to use 8-chloro-3-methylimidazo[1,5-a]pyrazine in Suzuki cross-coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 8-Chloro-3-methylimidazo[1,5-a]pyrazine in Medicinal Chemistry Executive Summary The compound 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS: 56468-24-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 8-Chloro-3-methylimidazo[1,5-a]pyrazine in Medicinal Chemistry

Executive Summary

The compound 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS: 56468-24-7) is a highly versatile and privileged heterocyclic building block. The imidazo[1,5-a]pyrazine scaffold is a core structural motif in numerous advanced therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors[1], insulin-like growth factor 1 receptor (IGF-1R) inhibitors such as linsitinib[2], and phosphodiesterase 10 (PDE10) inhibitors for central nervous system disorders[3].

This application note provides a comprehensive, field-proven guide to functionalizing the C8 position of this scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling. By understanding the unique electronic properties of the pyrazine ring, chemists can rationally optimize reaction conditions, minimize side reactions, and achieve high-yielding C-C bond formations.

Chemical Profile & Reactivity Rationale

The imidazo[1,5-a]pyrazine core features a highly polarized π-system. The C8 position is flanked by the pyrazine nitrogen (N7) and the bridgehead nitrogen (N4).

  • Electronic Activation : The strong electron-withdrawing nature of these adjacent nitrogen atoms renders the C8 carbon highly electron-deficient. This makes the C8-Cl bond exceptionally susceptible to oxidative addition by low-valent palladium species, often reacting faster than standard aryl chlorides[4].

  • Steric Modulation : The methyl group at C3 provides mild electron donation to the imidazole ring. While it slightly increases the overall electron density of the fused system, it is sterically distant from the C8 position, allowing for facile cross-coupling even with bulky, ortho-substituted arylboronic acids.

  • Competing Pathways (Causality of Side Reactions) : Because C8 is highly electrophilic, it is also prone to Nucleophilic Aromatic Substitution (SNAr)[5]. In the presence of strong aqueous bases at elevated temperatures, hydrolysis of the C8-Cl bond to yield the corresponding 8-oxo/hydroxy derivative is a common competing reaction. Therefore, precise base selection and control of water stoichiometry are critical for success.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling of 8-chloro-3-methylimidazo[1,5-a]pyrazine follows a classical Pd(0)/Pd(II) cycle, but its kinetics are heavily influenced by the scaffold's electronics:

  • Oxidative Addition : Pd(0) rapidly inserts into the activated C8-Cl bond.

  • Transmetalation : Often the rate-determining step. The base (e.g., K2CO3) coordinates with the arylboronic acid to form a nucleophilic boronate complex, which transfers the aryl group to the Pd(II) center.

  • Reductive Elimination : The C8-Aryl bond is formed, releasing the product and regenerating the Pd(0) catalyst. Bidentate ligands with large bite angles (e.g., dppf) accelerate this step by forcing the aryl and heteroaryl groups into closer proximity.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C8-Cl) Pd0->OxAdd 8-chloro-3-methylimidazo[1,5-a]pyrazine TransMet Transmetalation (Aryl Transfer from Boronate) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination (C8-Aryl Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 8-Aryl-3-methylimidazo[1,5-a]pyrazine RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Optimization & Data Presentation

Selecting the right catalytic system is paramount to prevent protodeboronation and SNAr hydrolysis. Table 1 summarizes field-proven conditions for coupling various arylboronic acids to the 8-chloroimidazo[1,5-a]pyrazine core based on established pharmaceutical syntheses[4],[5].

Table 1: Optimized Suzuki-Miyaura Conditions for 8-Chloro-3-methylimidazo[1,5-a]pyrazine

Boronic Acid TypeRecommended Catalyst SystemBase & Solvent SystemTemp / TimeMechanistic Rationale
Unhindered Aryl Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq) 1,4-Dioxane / H₂O (4:1)90 °C 2-4 hStandard conditions; dppf promotes efficient reductive elimination.
Sterically Hindered Pd₂(dba)₃ (2.5 mol%) + XPhos (10 mol%)K₃PO₄ (3 eq) 1,4-Dioxane / H₂O (10:1)100 °C 6-12 hXPhos is highly electron-rich and bulky, facilitating transmetalation of hindered substrates.
Electron-Deficient Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq) Toluene / EtOH / H₂O100 °C 4-8 hMild base prevents rapid protodeboronation of electron-poor boronic acids.
Base-Sensitive (Prone to Hydrolysis)Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)Cs₂CO₃ (3 eq, anhydrous) Toluene (Anhydrous)110 °C 12 hEliminates water entirely to prevent SNAr attack of hydroxide at the highly electrophilic C8 position.

Standard Operating Protocol (SOP)

Self-Validating Experimental Workflow for the Synthesis of 8-Aryl-3-methylimidazo[1,5-a]pyrazine

Workflow Prep Step 1: Preparation Charge reagents & degas Reaction Step 2: Reaction Heat at 90°C (2-12 h) Prep->Reaction Monitor Step 3: Monitoring TLC / LC-MS analysis Reaction->Monitor Workup Step 4: Workup Liquid-liquid extraction Monitor->Workup Purify Step 5: Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Materials:

  • 8-chloro-3-methylimidazo[1,5-a]pyrazine (1.0 equiv, 1.0 mmol, 167.6 mg)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere) : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-chloro-3-methylimidazo[1,5-a]pyrazine, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical for Catalyst Longevity) : Add the 1,4-dioxane and water. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Trace oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask tightly.

  • Heating : Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic aqueous/organic system.

  • Monitoring (Self-Validation) : After 2 hours, sample the organic layer. Quench with EtOAc/H₂O, and analyze via LC-MS. The starting material (m/z 168 [M+H]⁺) should be consumed, replaced entirely by the product mass.

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 8-aryl-3-methylimidazo[1,5-a]pyrazine.

Troubleshooting & Field-Proven Insights

  • Observation : LC-MS shows a mass of 149 [M+H]⁺ (Hydrolysis product).

    • Causality : The C8-Cl bond underwent SNAr with hydroxide ions before oxidative addition could occur[5].

    • Solution : Switch to anhydrous conditions using finely milled Cs₂CO₃ or K₃PO₄ in anhydrous 1,4-dioxane or toluene.

  • Observation : High levels of boronic acid homocoupling (Ar-Ar).

    • Causality : Trace oxygen in the solvent or excess Pd catalyst acting in an oxidative cycle.

    • Solution : Strictly degas solvents via the freeze-pump-thaw method and ensure the Argon line is completely purged.

  • Observation : Incomplete conversion despite active catalyst.

    • Causality : Protodeboronation of the arylboronic acid (especially common with electron-deficient or ortho-substituted boronic acids).

    • Solution : Add the boronic acid in two portions (e.g., 1.0 equiv at the start, 0.5 equiv after 2 hours) or lower the reaction temperature to 70 °C while substituting dppf with a more reactive ligand like XPhos.

Sources

Application

protocols for dissolving 8-chloro-3-methylimidazo[1,5-a]pyrazine in DMSO

An interdisciplinary understanding of both the chemical properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine and the solvent characteristics of dimethyl sulfoxide (DMSO) is critical for the successful preparation of sto...

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Author: BenchChem Technical Support Team. Date: April 2026

An interdisciplinary understanding of both the chemical properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine and the solvent characteristics of dimethyl sulfoxide (DMSO) is critical for the successful preparation of stock solutions. This section will delve into the pertinent physicochemical data that informs the dissolution protocol.

8-chloro-3-methylimidazo[1,5-a]pyrazine: A Profile

8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound.[1] Its structure, featuring imidazo and pyrazine rings with chloro and methyl substitutions, suggests a molecule that is largely non-polar, though the nitrogen atoms introduce some capacity for hydrogen bonding.

Table 1: Physicochemical Properties of 8-chloro-3-methylimidazo[1,5-a]pyrazine

PropertyValueSource
Molecular Formula C₇H₆ClN₃[2][3]
Molecular Weight 167.59 g/mol [2]
Appearance Solid. Can range from pale-yellow to yellow-brown or green.[2][4]
Purity Typically ≥97%[2][4]
Storage Recommended to be stored at 2-8°C under an inert atmosphere.[4][4]

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent" in many research contexts.[1] Its utility in drug discovery is well-established due to its miscibility with water and cell culture media, and a high boiling point (189°C) which minimizes evaporation at room temperature.[1][4]

Table 2: Relevant Properties of DMSO

PropertyValueSignificance for Dissolution ProtocolsSource
Molecular Formula (CH₃)₂SO-[1]
Molar Mass 78.13 g/mol -[1]
Density ~1.1 g/mLNecessary for accurate calculations when preparing solutions on a mass/volume basis.[1]
Melting/Freezing Point 18.5°C (65.3°F)Anhydrous DMSO can freeze at standard refrigerator temperatures. This can be a useful indicator of low water content.[4]
Hygroscopicity HighDMSO readily absorbs moisture from the atmosphere, which can significantly reduce the solubility of many organic compounds.[3][3]

The hygroscopic nature of DMSO is a critical consideration.[3] Absorbed water can alter the solvent's polarity, potentially leading to the precipitation of the dissolved compound.[3] Therefore, the use of anhydrous DMSO and proper handling techniques are paramount.

Safety and Handling

A rigorous adherence to safety protocols is non-negotiable when handling any chemical.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may offer protection against brief contact but can degrade with prolonged exposure to DMSO.[1] Thicker gloves or those made of butyl rubber or fluoroelastomer are recommended.[1]

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect against spills.

Engineering Controls
  • Ventilation: All handling of 8-chloro-3-methylimidazo[1,5-a]pyrazine and DMSO should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Hazard-Specific Precautions
  • 8-chloro-3-methylimidazo[1,5-a]pyrazine: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[6] This makes it imperative to avoid skin contact, as any dissolved compounds will be rapidly absorbed into the bloodstream.

Protocol for the Dissolution of 8-chloro-3-methylimidazo[1,5-a]pyrazine in DMSO

This protocol provides a step-by-step guide for preparing a stock solution of 8-chloro-3-methylimidazo[1,5-a]pyrazine in DMSO. The process is designed to be self-validating by starting with a small-scale solubility test.

Workflow Diagram

G cluster_prep Preparation cluster_sol_test Solubility Test (Small Scale) cluster_stock_prep Stock Solution Preparation cluster_storage Storage prep_compound Equilibrate Compound to Room Temperature weigh_small Weigh ~1-5 mg of Compound prep_compound->weigh_small prep_dmso Use Anhydrous DMSO add_dmso_small Add Incremental Volumes of DMSO prep_dmso->add_dmso_small prep_ppe Don Appropriate PPE prep_ppe->weigh_small weigh_small->add_dmso_small vortex_heat_small Vortex/Gentle Warming (37°C) add_dmso_small->vortex_heat_small observe_small Observe for Complete Dissolution vortex_heat_small->observe_small calc_sol Calculate Approximate Solubility observe_small->calc_sol weigh_large Weigh Desired Mass of Compound calc_sol->weigh_large Inform Desired Concentration calc_dmso_large Calculate Required DMSO Volume weigh_large->calc_dmso_large add_dmso_large Add Calculated DMSO calc_dmso_large->add_dmso_large dissolve_large Vortex/Sonicate/Gentle Warming add_dmso_large->dissolve_large verify_dissolution Visually Confirm No Particulates dissolve_large->verify_dissolution aliquot Aliquot into Single-Use Vials verify_dissolution->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution of 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Materials
  • 8-chloro-3-methylimidazo[1,5-a]pyrazine powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath set to 37°C (optional)

  • Calibrated pipettes and sterile tips

Step-by-Step Protocol

Part A: Small-Scale Solubility Determination

The causality behind this initial step is to establish an empirical solubility limit, which informs the maximum practical concentration for the final stock solution and prevents wasted compound.

  • Preparation: Allow the vial of 8-chloro-3-methylimidazo[1,5-a]pyrazine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into a pre-weighed sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the tube.

  • Dissolution Assistance: Vortex the tube vigorously for 1-2 minutes. If the compound has not fully dissolved, sonicate for 5-10 minutes or gently warm in a 37°C water bath for 5-10 minutes, followed by vortexing.[7]

  • Observation: Visually inspect the solution against a bright light source to check for any undissolved particulates.

  • Iterative Solvent Addition: If the compound is not fully dissolved, add another small, precise volume of DMSO (e.g., 10-20 µL) and repeat steps 4 and 5.

  • Solubility Calculation: Once complete dissolution is achieved, calculate the approximate solubility in mg/mL and convert to molarity. This provides a reliable upper limit for your stock solution concentration.

Part B: Preparation of the Final Stock Solution

  • Weighing: Based on the desired concentration (not exceeding the determined solubility limit) and final volume, calculate the required mass of 8-chloro-3-methylimidazo[1,5-a]pyrazine. Weigh this amount accurately into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Use sonication or gentle warming as necessary, based on the observations from the small-scale test.

  • Final Inspection: Perform a final visual inspection to ensure the solution is clear and free of particulates.

Storage and Handling of the Stock Solution
  • Aliquoting: To avoid repeated freeze-thaw cycles which can compromise compound stability and lead to precipitation due to moisture absorption, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.[8]

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Protect from light.

  • Handling Frozen Stocks: When retrieving a frozen aliquot for use, allow it to thaw completely and equilibrate to room temperature. Vortex briefly before opening to ensure a homogenous solution.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Compound does not fully dissolve. - Concentration exceeds solubility limit.- Insufficient mixing/energy input.- Water contamination in DMSO.- Re-evaluate the target concentration based on the small-scale solubility test.- Increase vortexing/sonication time.- Use a fresh, sealed bottle of anhydrous DMSO.
Precipitate forms in the stock solution upon storage. - Supersaturated solution.- Water absorption into the DMSO stock.- Freeze-thaw cycles.- Gently warm and vortex/sonicate to redissolve.- Ensure vials are tightly sealed and consider storing in a desiccator.- Use single-use aliquots to minimize freeze-thaw cycles.
Inconsistent results in downstream assays. - Inaccurate stock concentration due to incomplete dissolution or precipitation.- Compound degradation.- Before each use, thaw, vortex, and visually inspect the stock solution.- Prepare fresh stock solutions regularly and compare their performance to older stocks.

Conclusion

The successful preparation of 8-chloro-3-methylimidazo[1,5-a]pyrazine solutions in DMSO is a foundational step for reliable and reproducible experimental results. By understanding the physicochemical properties of both the compound and the solvent, adhering to strict safety and handling protocols, and employing a systematic, self-validating dissolution procedure, researchers can ensure the integrity of their stock solutions. The protocols outlined in this document provide a comprehensive guide to achieving this critical objective.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Vertex AI Search. (n.d.). CAS 56468-24-7 (8-Chloro-3-methylimidazo(1,5-a)pyrazine).
  • PubChemLite. (n.d.). 8-chloro-3-methylimidazo[1,5-a]pyrazine. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine

Welcome to the technical support center for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, which is typically synthesized via the condensation of 2-amino-3-chloropyrazine and chloroacetone, can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Core Areas for Investigation:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters.[2]

  • Purity of Starting Materials: Impurities in either 2-amino-3-chloropyrazine or chloroacetone can lead to unwanted side reactions.

  • Presence of Moisture: The reaction can be sensitive to water, which can interfere with the cyclization step.

  • Inefficient Cyclization: The final ring-closing step to form the imidazo[1,5-a]pyrazine core may be incomplete.

Troubleshooting Workflow:

A Low Yield Observed B Verify Purity of Starting Materials (TLC, NMR) A->B C Optimize Reaction Conditions A->C D Ensure Anhydrous Conditions A->D E Analyze Crude Reaction Mixture (LC-MS, NMR) A->E J Purify Starting Materials B->J H Increase Reaction Time or Temperature C->H I Modify Solvent or Base C->I K Dry Solvents and Reagents D->K F Incomplete Conversion of Starting Material E->F G Presence of Side Products E->G F->H G->I

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant side product formation in my reaction. How can I minimize these impurities?

The formation of side products is a common challenge in heterocyclic synthesis.[2] In the synthesis of 8-chloro-3-methylimidazo[1,5-a]pyrazine, the primary side products often arise from the self-condensation of chloroacetone or the formation of isomeric products.

Plausible Reaction Mechanism and Side Reactions:

The expected reaction proceeds through an initial N-alkylation of 2-amino-3-chloropyrazine with chloroacetone, followed by an intramolecular cyclization and dehydration.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-amino-3-chloropyrazine C N-alkylated Intermediate A->C + Chloroacetone B Chloroacetone B->C F Chloroacetone Self-Condensation Products B->F D Cyclized Intermediate C->D Intramolecular Cyclization G Isomeric Imidazo[1,2-a]pyrazine C->G E 8-chloro-3-methylimidazo[1,5-a]pyrazine D->E - H2O

Caption: Proposed reaction mechanism and potential side reactions.

Strategies to Minimize Side Products:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[2]

  • Order of Addition: Adding the chloroacetone dropwise to the solution of 2-amino-3-chloropyrazine can help to minimize the self-condensation of the ketone.

  • Choice of Base: A non-nucleophilic base, such as sodium or potassium carbonate, is often preferred to minimize side reactions. Stronger bases may promote self-condensation.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, such as ethanol, isopropanol, or DMF, to find the optimal one for your desired transformation.[2]

ParameterRecommendationRationale
Temperature Start at room temperature and gently heat if necessary.Minimizes self-condensation of chloroacetone.
Base K₂CO₃ or NaHCO₃Mild, non-nucleophilic bases that facilitate the reaction without promoting side reactions.
Solvent Ethanol or IsopropanolProtic solvents can facilitate the proton transfers involved in the mechanism.
Q3: The purification of my crude 8-chloro-3-methylimidazo[1,5-a]pyrazine is proving difficult. What are the recommended purification techniques?

Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.[2]

Recommended Purification Methods:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of organic compounds.[2]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

    • Tailing Reduction: If you observe significant tailing of your product on the column, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape by neutralizing acidic sites on the silica gel.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent.

  • Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Q4: How can I confirm the identity and purity of my synthesized 8-chloro-3-methylimidazo[1,5-a]pyrazine?

Proper characterization is essential to confirm that you have synthesized the correct compound and to assess its purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The expected chemical shifts and coupling constants for the protons and carbons of the imidazo[1,5-a]pyrazine ring system will provide definitive structural confirmation.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. Look for the molecular ion peak corresponding to the mass of 8-chloro-3-methylimidazo[1,5-a]pyrazine (C₇H₆ClN₃, MW: 167.60 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound. A single, sharp peak indicates high purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

TechniqueExpected Result
¹H NMR Characteristic aromatic and methyl proton signals.
¹³C NMR Signals corresponding to the number of unique carbons in the molecule.
Mass Spec Molecular ion peak at m/z 167.60 with the characteristic chlorine isotope pattern.
HPLC A single major peak.

References

  • BenchChem.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids. Oxford Academic.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • 8-Chloro-3-methylimidazo(1,5-a)pyrazine. CAS 56468-24-7.
  • Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. PrepChem.com.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • US8513415B2 - Preparation of C-pyrazine-methylamines.
  • Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine. (PDF)
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (PDF)
  • SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chem. Heterocycl. Compd..
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC.
  • Aldol Condens
  • Cyclocondensation Reactions of 5‐Aminopyrazoles, Pyruvic Acids and Aldehydes.
  • Condensation Reagent.
  • 8-Chloro-3-methylimidazo[1,5-a]pyrazine. BLDpharm.
  • Section S1: Supporting links and supplementary d
  • 8-Chloro-2-methylimidazo[1,2-a]pyrazine. Sigma-Aldrich.
  • A Solid-Phase Synthesis of N,N'-Disubstituted Ureas and Perhydroimidazo[1,5-a]pyrazines via the Curtius Rearrangement.

Sources

Optimization

Technical Support Center: Storage and Handling of 8-chloro-3-methylimidazo[1,5-a]pyrazine

Welcome to the technical support resource for 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical heterocyclic building block.[] Inconsistent experimental outcomes can often be traced back to compromised starting materials. By understanding the chemical vulnerabilities of this compound and implementing rigorous storage and handling protocols, you can safeguard your research and ensure data reproducibility.

This document moves beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to not only follow procedures but also to troubleshoot effectively when issues arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 8-chloro-3-methylimidazo[1,5-a]pyrazine.

Q1: What are the ideal storage conditions for solid 8-chloro-3-methylimidazo[1,5-a]pyrazine?

A: The ideal storage conditions are designed to minimize exposure to the three primary degradation catalysts: water, oxygen, and light.[2][3] We recommend storing the solid compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2–8°C).[4] Storing at room temperature may be acceptable for short periods, but for long-term stability, refrigeration is crucial to slow down any potential degradation kinetics.

Q2: What are the primary physical signs of degradation I should look for?

A: Visual inspection can provide the first clues of degradation. Look for:

  • Color Change: A shift from its typical solid color (often off-white to light yellow) to a darker yellow or brown hue can indicate oxidative or photolytic degradation.

  • Clumping or Change in Consistency: The compound is a solid.[5] If it becomes sticky, oily, or clumpy, it has likely absorbed atmospheric moisture. This is a critical warning sign, as the presence of water can facilitate hydrolysis.

Q3: How sensitive is this compound to atmospheric moisture and oxygen?

A: While the imidazo[1,5-a]pyrazine core is relatively stable, the presence of a chloro-substituent makes the molecule susceptible to nucleophilic aromatic substitution, particularly by water (hydrolysis).[6][7] This reaction is often accelerated by basic or acidic conditions. Furthermore, like many nitrogen-containing heterocyclic compounds, it can be sensitive to atmospheric oxygen over long periods, potentially leading to the formation of N-oxides. Therefore, treating it as an air- and moisture-sensitive compound is the best practice for ensuring long-term integrity.[4][8]

Q4: How does light affect the stability of this compound?

A: Aromatic heterocyclic systems can absorb UV radiation, which can provide the energy to initiate photochemical degradation pathways. To prevent this, always store the compound in amber vials or otherwise protected from light.[3][4] Standard laboratory lighting is generally not an issue for short-term handling, but direct sunlight or prolonged exposure to intense light sources should be avoided.

Q5: I need to make a stock solution. What solvent should I use and how should I store it?

A: For solutions, the choice of solvent is critical. Use only high-purity, anhydrous (dry) solvents. Anhydrous DMSO, DMF, or acetonitrile are common choices. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. Prepare solutions under an inert atmosphere and store them in tightly sealed vials with PTFE-lined caps at -20°C or -80°C. For maximal reproducibility, it is best to prepare fresh solutions for each experiment or, at minimum, use solutions that have been stored for no more than a few weeks, depending on the sensitivity of your assay.

Section 2: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues related to compound stability.

Workflow for Investigating Suspected Degradation

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Decision Point cluster_3 Remediation cluster_4 Resolution A Inconsistent Experimental Results or Physical Change in Compound B Quarantine Lot. Retrieve Reference Standard. A->B C Perform Purity Analysis (See Protocol 2: HPLC) B->C D Is Purity >95% and No Degradants Detected? C->D E Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Exposure? D->E No H Compound is Valid. Troubleshoot Experimental Parameters. D->H Yes F Review Handling Procedures: - Exposure to Air/Moisture? - Solution Storage? E->F G Discard Compromised Lot. Obtain New Material. F->G

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: My experimental results are inconsistent, and I suspect my vial of 8-chloro-3-methylimidazo[1,5-a]pyrazine is the cause.

  • Causality: Inconsistent results are a hallmark of a reagent that is losing its potency or has been contaminated with active impurities. The concentration of the active parent compound may be decreasing over time, or newly formed degradation products could be interfering with your assay.

  • Recommended Action:

    • Quarantine the Suspect Lot: Immediately stop using the material from this vial to prevent generating more questionable data.

    • Follow the Troubleshooting Workflow: Use the diagram above. The first and most critical step is to objectively assess the purity of your compound against a trusted reference standard if available.

    • Perform Purity Analysis: Use an analytical technique like HPLC to check the purity. (See Protocol 2 ). A simple analysis will show you the percentage of the parent compound and reveal any new peaks that correspond to degradation products.

    • Review Storage History: If degradation is confirmed, review the compound's storage and handling history. Was the vial left on the bench? Was the cap properly sealed? Was an inert atmosphere used? This will help identify the root cause and prevent recurrence.

Problem: The solid in my vial looks clumpy and slightly darker than when I received it.

  • Causality: This strongly suggests moisture absorption and possible subsequent oxidation or hydrolysis. Water molecules can act as a plasticizer, causing the powder to clump, and can also serve as a reactant for hydrolysis of the chloro-group. The color change may be due to the formation of small amounts of oxidized impurities.

  • Recommended Action:

    • Do Not Use: The integrity of the material is compromised.

    • Dry Under High Vacuum: Place the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for several hours to remove absorbed water. This may prevent further degradation but will not reverse any hydrolysis that has already occurred.

    • Re-analyze: After drying, perform an HPLC analysis (Protocol 2 ) to determine if the material is still usable for your application. If significant degradation is observed, the lot should be discarded.

    • Improve Future Storage: Transfer the dried material to a new, dry amber vial inside a glove box or under a steady stream of inert gas. Seal it tightly and store it as recommended in the summary table below.

Summary of Recommended Storage Conditions
ParameterSolid (Long-Term)Solution (DMSO/ACN)
Temperature 2–8°C (Refrigerated)[2]≤ -20°C (Frozen)
Atmosphere Inert Gas (Argon or Nitrogen)[4]Air-tight seal, headspace flushed with inert gas
Light Protect from Light (Amber Vial)[4]Protect from Light (Amber Vial)
Container Tightly Sealed Glass Vial (PTFE cap)Tightly Sealed Glass Vial (PTFE septum cap)

Section 3: Key Protocols & Methodologies

These protocols provide validated, step-by-step instructions for proper storage and stability assessment.

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol establishes a self-validating system for maintaining compound integrity.

  • Preparation (Inside an Inert Atmosphere Glove Box):

    • Pre-cool a new, appropriately sized amber glass vial and a PTFE-lined cap inside the glove box antechamber.

    • Ensure the glove box atmosphere has low levels of oxygen and moisture (<10 ppm).[4]

  • Aliquoting:

    • Weigh the desired quantity of 8-chloro-3-methylimidazo[1,5-a]pyrazine into the pre-cooled vial. It is highly recommended to create several smaller aliquots rather than one large stock vial to minimize the number of times the primary container is opened.[2]

  • Sealing:

    • Tightly seal the vial with the PTFE-lined cap.

    • For extra protection, wrap the cap-vial interface with Parafilm or a similar laboratory film.

  • Labeling:

    • Clearly label the vial with the compound name, CAS number, lot number, date, and concentration/mass.

  • Storage:

    • Place the sealed aliquot into a secondary container (e.g., a small box) to protect it from physical shock.

    • Store the secondary container in a designated, properly labeled area of a refrigerator (2–8°C).

Protocol 2: Stability Assessment via HPLC

This protocol outlines a method to determine the purity of 8-chloro-3-methylimidazo[1,5-a]pyrazine and detect potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile (ACN) or methanol at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.

  • HPLC System and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 220 nm and 254 nm
  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • System Validation: A pure reference standard should yield a single major peak. The appearance of new, smaller peaks in an aged sample, especially those at earlier retention times (indicating more polar compounds like the hydrolyzed product), is a clear sign of degradation.

Section 4: Understanding the Science: Potential Degradation Pathways

An expert understanding of potential degradation mechanisms is key to preventing them. For 8-chloro-3-methylimidazo[1,5-a]pyrazine, the two most probable non-photolytic degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The chloro-substituent on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution by water. This reaction would replace the chlorine atom with a hydroxyl group, forming 8-hydroxy-3-methylimidazo[1,5-a]pyrazine and hydrochloric acid (HCl). The generated HCl can further catalyze degradation. This is often the most significant pathway in the presence of moisture.[6][7]

  • Oxidation: The nitrogen atoms in the heterocyclic system, particularly the one in the imidazole ring not involved in the bridgehead, are potential sites for oxidation by atmospheric oxygen. This can lead to the formation of N-oxides, which will have different chemical properties and biological activity.

G A 8-chloro-3-methylimidazo[1,5-a]pyrazine (Parent Compound) B 8-hydroxy-3-methylimidazo[1,5-a]pyrazine (Hydrolysis Product) A->B H₂O (Moisture) C N-Oxide Derivative (Oxidation Product) A->C O₂ (Atmospheric Oxygen)

Caption: Primary potential degradation pathways for the compound.

By controlling the storage environment—specifically by eliminating water and oxygen—these degradation pathways can be effectively inhibited, ensuring the long-term stability of your valuable research compound.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Ossila. Air Sensitive Compounds.
  • Chemistry Stack Exchange. (2023, November 4).
  • Fisher Scientific. (2021, May 15).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Moravek, Inc. (2019, May 10).
  • IAPHL. Guidelines for the Storage of Essential Medicines and Other Health Commodities.
  • Euro Chlor.
  • NETZSCH Analyzing & Testing. (2020, June 5). Storage of Pharmaceuticals.
  • U.S. Pharmacist. (2021, June 11).
  • MDPI. (2022, June 16).
  • Chemexper. CAS 56468-24-7 (8-Chloro-3-methylimidazo(1,5-a)pyrazine).
  • ResearchGate.
  • CymitQuimica. 8-chloro-3-methylimidazo[1,5-a]pyrazine.
  • PubMed. (2002, August 15).
  • Talati, A.S. & Dave, H.N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Conditions for 8-Chloro-3-methylimidazo[1,5-a]pyrazine Coupling Reactions

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 8-chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 8-chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of novel derivatives of this important heterocyclic scaffold. The unique electronic properties of the imidazo[1,5-a]pyrazine system, characterized by its electron-deficient nature and the presence of multiple nitrogen atoms, can present specific hurdles in achieving high-yielding and clean coupling reactions.[1][2][3] This resource aims to provide a systematic approach to optimizing your catalytic conditions for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Challenges: The Imidazo[1,5-a]pyrazine Core

The 8-chloro-3-methylimidazo[1,5-a]pyrazine substrate presents a unique set of challenges in cross-coupling reactions primarily due to:

  • Catalyst Inhibition/Poisoning: The lone pairs on the nitrogen atoms of the pyrazine and imidazole rings can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][4] This is a common issue with nitrogen-containing heterocycles.

  • Substrate Reactivity: The chloro-substituent at the 8-position is on an electron-deficient ring system, which can influence the rate of oxidative addition. While aryl chlorides are generally less reactive than bromides or iodides, the electronic nature of the heterocyclic core can modulate this reactivity.[5][6]

  • Side Reactions: Like many cross-coupling reactions, those involving this substrate are susceptible to side reactions such as protodeboronation (in Suzuki couplings), homocoupling of the coupling partners, and dehalogenation of the starting material.[1][7][8]

This guide will provide strategies to mitigate these challenges and achieve optimal results.

General Troubleshooting Workflow

Before diving into specific coupling reactions, here is a general workflow for troubleshooting failed or low-yielding reactions.

G start Low or No Product Formation reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check inert_check Ensure Rigorous Inert Atmosphere reagent_check->inert_check Reagents OK optimization Systematic Optimization reagent_check->optimization Degraded/Incorrect Reagents catalyst_check Is the Catalyst System Appropriate? inert_check->catalyst_check Atmosphere Inert inert_check->optimization Oxygen Contamination conditions_check Review Reaction Conditions (Temp, Time, Solvent) catalyst_check->conditions_check Catalyst Suitable catalyst_check->optimization Inappropriate Ligand/Precatalyst side_reactions Analyze for Side Products (LCMS/NMR) conditions_check->side_reactions Conditions Reasonable conditions_check->optimization Suboptimal Parameters side_reactions->optimization Side Products Identified success Successful Coupling optimization->success

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. However, with the 8-chloro-3-methylimidazo[1,5-a]pyrazine substrate, several issues can arise.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling is giving low to no yield. What are the most likely causes?

A1: For low yields with this specific substrate, the primary suspects are catalyst inhibition and suboptimal reaction conditions. The nitrogen atoms in the imidazopyrazine ring can poison the palladium catalyst.[1][2] Additionally, the reactivity of the aryl chloride and the stability of the boronic acid are critical factors.

Q2: How can I prevent catalyst poisoning?

A2: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often effective in shielding the palladium center from coordination with the nitrogen atoms of the substrate.[1] Consider using ligands such as XPhos, SPhos, or RuPhos. Using a pre-formed palladium precatalyst can also be beneficial as it ensures the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

Q3: I am observing a significant amount of protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1] To mitigate this, consider the following:

  • Use a milder base: Strong bases can accelerate protodeboronation. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices.[3][8]

  • Use a boronate ester: Pinacol or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.[8]

  • Anhydrous conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.[8]

Q4: What is the best solvent and base combination for this coupling?

A4: A common starting point for Suzuki couplings of heteroaryl chlorides is a mixture of an ethereal solvent like 1,4-dioxane or THF with water, and a base such as K₃PO₄ or Cs₂CO₃.[9][10] However, the optimal conditions will depend on the specific boronic acid being used. A screening of different solvents and bases is often necessary.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst inhibition by the imidazopyrazine nitrogen.Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a pre-catalyst.[1]
Low reactivity of the aryl chloride.Increase reaction temperature. Use a more active catalyst system.
Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[1]
Significant Protodeboronation Boronic acid instability.Use a milder base (K₃PO₄, Cs₂CO₃). Switch to a more stable boronate ester (pinacol, MIDA).[1][8]
Presence of excess water or protic sources.Use anhydrous solvents and reagents.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of the reaction mixture.[1][7]
Incomplete reduction of Pd(II) precatalyst.Use a Pd(0) source like Pd₂(dba)₃ or add a mild reducing agent.[1][7]
Optimized Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 8-chloro-3-methylimidazo[1,5-a]pyrazine. Optimization may be required for specific coupling partners.

  • Reagent Preparation: In an oven-dried vial equipped with a stir bar, add 8-chloro-3-methylimidazo[1,5-a]pyrazine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst). Add the appropriate amount of the catalyst solution to the reaction vial.

  • Reaction Execution: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is not working. What should I check first?

A1: Similar to the Suzuki coupling, catalyst poisoning is a primary concern. The amine coupling partner, in addition to the substrate, can act as a ligand for palladium and deactivate the catalyst. The choice of base is also critical and can be substrate-dependent.

Q2: What is the best catalyst system for the amination of 8-chloro-3-methylimidazo[1,5-a]pyrazine?

A2: For challenging aryl chlorides, especially electron-deficient heterocycles, later-generation Buchwald-Hartwig catalysts and ligands are recommended. Systems based on bulky, electron-rich biarylphosphine ligands such as GPhos or BrettPhos are often effective. Using a pre-formed precatalyst is highly recommended to ensure the formation of the active L-Pd(0) species.

Q3: The reaction starts but then stalls. What could be the reason?

A3: Reaction stalling often points to catalyst decomposition. This can be caused by exposure to oxygen or by thermal instability at high temperatures.[4] Ensure your reaction setup is strictly anaerobic. If you are running the reaction at a high temperature (>120 °C), consider lowering the temperature and increasing the reaction time. The formation of a fine black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4]

Q4: Which base should I use?

A4: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Catalyst poisoning by substrate or amine.Use a higher ligand-to-palladium ratio (2:1 to 4:1). Employ a bulky, electron-rich ligand.[4]
Inactive catalyst.Use a fresh batch of catalyst/precatalyst. Ensure rigorous degassing.
Incorrect base.Screen different bases (NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).
Reaction Stalls Catalyst decomposition.Lower the reaction temperature and increase the reaction time. Ensure a strictly inert atmosphere.[4]
Formation of Palladium Black Catalyst has precipitated out of the catalytic cycle.Check ligand-to-metal ratio. Lower the reaction temperature. Ensure adequate stirring.[4]
Optimized Starting Protocol: Buchwald-Hartwig Amination
  • Reagent Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., GPhos Pd G3, 1-5 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vessel with a stir bar.

  • Addition of Reactants: Add 8-chloro-3-methylimidazo[1,5-a]pyrazine (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction: Seal the vessel and heat with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Work-up: Follow the procedures outlined in the Suzuki-Miyaura protocol for monitoring, work-up, and purification.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynylated imidazo[1,5-a]pyrazines, which are valuable intermediates in medicinal chemistry.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is sluggish and gives low yields. Why?

A1: The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides.[6] For an electron-deficient substrate like 8-chloro-3-methylimidazo[1,5-a]pyrazine, this can be even more challenging. The efficiency of the reaction is highly dependent on the catalyst system, the presence of a copper(I) co-catalyst, and the base.

Q2: Should I use a copper co-catalyst?

A2: The traditional Sonogashira coupling employs a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper acetylide intermediate. While this often accelerates the reaction, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[11] Copper-free Sonogashira protocols have been developed to avoid this issue, but they may require more specialized ligands and conditions.[12]

Q3: What are the best conditions for a copper-free Sonogashira coupling of this substrate?

A3: For a copper-free reaction, a robust palladium catalyst with a bulky, electron-rich phosphine ligand is essential. A strong base, such as Cs₂CO₃ or an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is also required.[13] Microwave irradiation can often significantly improve reaction rates and yields for challenging substrates.[13]

Q4: My reaction mixture turns black immediately. Is this a problem?

A4: While some color change is expected, a rapid formation of a black precipitate can indicate catalyst decomposition.[14] This can be due to impurities in the reagents, particularly the amine base, or the presence of oxygen. Using freshly distilled amines and ensuring a thoroughly degassed reaction mixture can help prevent this.

Troubleshooting Guide: Sonogashira Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield Low reactivity of aryl chloride.Increase temperature, consider microwave heating. Use a more active catalyst/ligand system.[13]
Catalyst deactivation.Ensure rigorous exclusion of air. Use high-purity reagents.
Glaser Homocoupling Oxygen contamination in a copper-catalyzed reaction.Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.[11]
Consider switching to a copper-free protocol.
Reaction Stalls/Decomposition Impure amine base.Use freshly distilled amine base.
High temperature.Optimize for the lowest effective temperature.
Optimized Starting Protocol: Sonogashira Coupling (with Copper Co-catalyst)
  • Setup: To an oven-dried Schlenk flask containing 8-chloro-3-methylimidazo[1,5-a]pyrazine (1.0 eq.) and a stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide (CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 eq.) and an amine base (e.g., triethylamine, 2-3 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Catalytic Cycle Overviews

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Pd0_S Pd(0)L2 ArPdX_S ArPd(II)XL2 Pd0_S->ArPdX_S Oxidative Addition (Ar-Cl) ArPdAr_S ArPd(II)Ar'L2 ArPdX_S->ArPdAr_S Transmetalation (Ar'-B(OR)2) ArPdAr_S->Pd0_S Reductive Elimination (Ar-Ar') Pd0_B Pd(0)L2 ArPdX_B ArPd(II)XL2 Pd0_B->ArPdX_B Oxidative Addition (Ar-Cl) ArPdNRR_B ArPd(II)(NRR')L ArPdX_B->ArPdNRR_B Amine Coordination & Deprotonation ArPdNRR_B->Pd0_B Reductive Elimination (Ar-NRR') Pd0_So Pd(0)L2 ArPdX_So ArPd(II)XL2 Pd0_So->ArPdX_So Oxidative Addition (Ar-Cl) ArPdCCR_So ArPd(II)(C≡CR)L2 ArPdX_So->ArPdCCR_So Transmetalation (CuC≡CR) ArPdCCR_So->Pd0_So Reductive Elimination (Ar-C≡CR)

Caption: Simplified catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

References

Sources

Reference Data & Comparative Studies

Validation

8-chloro-3-methylimidazo[1,5-a]pyrazine vs 8-bromo-3-methylimidazo[1,5-a]pyrazine reactivity

As a Senior Application Scientist in medicinal chemistry, selecting the correct halogenated scaffold is a critical decision that dictates the efficiency of downstream synthetic pathways. The imidazo[1,5-a]pyrazine core i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct halogenated scaffold is a critical decision that dictates the efficiency of downstream synthetic pathways. The imidazo[1,5-a]pyrazine core is a privileged bicyclic heteroaromatic scaffold frequently utilized in the development of kinase inhibitors (e.g., BTK and mTOR inhibitors) .

When functionalizing the 8-position of 3-methylimidazo[1,5-a]pyrazine, chemists typically choose between the 8-chloro and 8-bromo derivatives. While both halogens are viable leaving groups, their distinct electronic and steric properties create orthogonal reactivity profiles. This guide objectively compares their performance in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, providing actionable experimental protocols and mechanistic causality.

Mechanistic Divergence: The Halogen Effect

The divergence in reactivity between the 8-chloro and 8-bromo derivatives is governed by two competing physical properties: electronegativity and bond dissociation energy (BDE) .

  • SNAr Reactions: Proceed via an addition-elimination mechanism where the initial nucleophilic attack to form the anionic Meisenheimer complex is rate-determining. The highly electronegative chlorine atom (3.16 Pauling) withdraws electron density via induction, rendering the C8 position highly electrophilic and stabilizing the intermediate. Thus, the 8-chloro derivative is kinetically favored for SNAr .

  • Transition-Metal Cross-Coupling: Reactions like Suzuki-Miyaura coupling rely on the oxidative addition of a Pd(0) catalyst into the carbon-halogen bond. Because the C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~340 kJ/mol), the 8-bromo derivative undergoes oxidative addition much more rapidly , making it the superior choice for cross-coupling .

Reactivity Core 3-Methylimidazo[1,5-a]pyrazine Scaffold C8_Cl 8-Chloro Derivative Core->C8_Cl Chlorination C8_Br 8-Bromo Derivative Core->C8_Br Bromination SNAr Nucleophilic Aromatic Substitution (SNAr) C8_Cl->SNAr Favored (High Electronegativity) PdCoupling Pd-Catalyzed Cross-Coupling C8_Cl->PdCoupling Possible (Requires active Pd catalysts) C8_Br->SNAr Possible (Slower kinetics) C8_Br->PdCoupling Favored (Low Bond Energy)

Diagram 1: Reactivity decision tree for the imidazo[1,5-a]pyrazine scaffold based on halogen selection.

Nucleophilic Aromatic Substitution (SNAr) Profile

Causality & Performance

For amination or etherification at the 8-position, 8-chloro-3-methylimidazo[1,5-a]pyrazine is the optimal substrate. The adjacent pyrazine nitrogen (N7) acts as an electron sink, which, combined with the inductive pull of the chlorine atom, dramatically lowers the activation energy for nucleophilic attack. Using the bromo derivative for SNAr often requires harsher conditions and extended reaction times, leading to potential degradation of the imidazo-pyrazine core.

Experimental Protocol: SNAr Amination

Objective: Synthesize 8-amino-3-methylimidazo[1,5-a]pyrazine.

  • Preparation: Dissolve 1.0 eq of 8-chloro-3-methylimidazo[1,5-a]pyrazine in anhydrous isopropanol (iPrOH) within a pressure-rated reaction vessel.

  • Nucleophile Addition: Condense excess gaseous ammonia (or add 5.0 eq of a primary amine) into the cooled solution. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl.

  • Thermal Activation: Seal the vessel and heat to 90–110 °C for 12–15 hours. Causality: The sealed tube prevents the escape of volatile nucleophiles, ensuring a high effective concentration to drive the rate-determining addition step.

  • Validation & Monitoring: Sample the reaction and analyze via LC-MS. The system is self-validating: the disappearance of the starting material mass (M+) and the appearance of the product mass (M-Cl+NH2) confirms completion.

  • Workup: Cool to room temperature, vent carefully, and concentrate under vacuum. Triturate the crude solid with ethyl acetate/petroleum ether to remove lipophilic impurities, yielding the pure product .

SNArWorkflow Step1 8-Chloro Substrate + Amine Nucleophile Step2 Solvent: iPrOH Base: DIPEA / Heat Step1->Step2 Step3 Meisenheimer Complex (Rate-Determining) Step2->Step3 Step4 Chloride Elimination (Fast) Step3->Step4 Step5 8-Amino Product Isolation Step4->Step5

Diagram 2: SNAr workflow highlighting the rate-determining addition step favored by the 8-chloro.

Palladium-Catalyzed Cross-Coupling Profile

Causality & Performance

When constructing C–C bonds at the 8-position via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, 8-bromo-3-methylimidazo[1,5-a]pyrazine is vastly superior. The rate-determining step in these catalytic cycles is oxidative addition. The lower BDE of the C–Br bond allows Pd(0) insertion to occur rapidly at lower temperatures (60–80 °C). Attempting these couplings with the 8-chloro derivative often results in sluggish kinetics, requiring specialized, expensive electron-rich phosphine ligands (e.g., XPhos, RuPhos) to force the oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 8-aryl-3-methylimidazo[1,5-a]pyrazine.

  • Preparation: In a Schlenk flask, combine 1.0 eq of 8-bromo-3-methylimidazo[1,5-a]pyrazine, 1.2 eq of the target arylboronic acid, and 3.0 eq of K2CO3.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Rigorously degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen rapidly degrades active Pd(0) to inactive Pd(II) species; degassing is a critical self-validating step to ensure continuous catalyst turnover.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Heat the mixture to 80 °C for 6–8 hours.

  • Validation & Monitoring: Monitor via TLC (UV active). Complete consumption of the bromide starting material indicates successful coupling.

  • Workup: Cool the mixture and filter through a pad of Celite. Causality: Celite filtration traps precipitated palladium black, preventing heavy metal contamination in the final NMR analysis. Extract the filtrate with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography .

SuzukiWorkflow Step1 8-Bromo Substrate + Boronic Acid Step2 Pd(dppf)Cl2 / K2CO3 Degassed Dioxane/H2O Step1->Step2 Step3 Oxidative Addition (Rate-Determining) Step2->Step3 Step4 Transmetalation & Reductive Elimination Step3->Step4 Step5 8-Aryl Product Isolation Step4->Step5

Diagram 3: Catalytic cycle workflow for Pd-catalyzed cross-coupling favored by the 8-bromo.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and empirical performance metrics of both derivatives to guide substrate selection.

Property / Metric8-Chloro Derivative8-Bromo Derivative
C–X Bond Dissociation Energy ~340 kJ/mol~280 kJ/mol
Halogen Electronegativity (Pauling) 3.162.96
Optimal Reaction Pathway SNAr (Amination/Etherification)Pd-Catalyzed Cross-Coupling
Relative SNAr Reactivity High (Faster Meisenheimer formation)Moderate (Slower addition)
Relative Pd-Coupling Reactivity Low (Requires specialized ligands)High (Rapid oxidative addition)
Typical SNAr Yields (Ammonia) 85% – 95%50% – 70%
Typical Suzuki Yields (Arylboronic acids) 30% – 50%80% – 95%

Strategic Selection Guide

  • Choose 8-Chloro-3-methylimidazo[1,5-a]pyrazine when: Your immediate next step is the installation of an amine, alcohol, or thiol via SNAr. The high electronegativity of chlorine ensures rapid, high-yielding conversions without the need for transition metal catalysts.

  • Choose 8-Bromo-3-methylimidazo[1,5-a]pyrazine when: Your synthetic route requires the formation of a C–C or C–N bond via Palladium catalysis. The weaker C–Br bond ensures efficient oxidative addition, allowing you to use standard, cost-effective ligands (like dppf or PPh3) under milder thermal conditions.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (CN110256438B)
  • Source: Google Patents (US7459554B2)
Comparative

comparing imidazopyrazine scaffolds for drug discovery efficacy

Comparative Efficacy of Imidazopyrazine Scaffolds in Kinase-Targeted Drug Discovery As a Senior Application Scientist, selecting the optimal heterocyclic core is arguably the most consequential decision in the hit-to-lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Imidazopyrazine Scaffolds in Kinase-Targeted Drug Discovery

As a Senior Application Scientist, selecting the optimal heterocyclic core is arguably the most consequential decision in the hit-to-lead optimization phase. 6,5-fused nitrogenous bicycles—specifically imidazopyrazine, imidazopyridine, and imidazopyridazine—are privileged scaffolds for both ATP-competitive and allosteric kinase inhibitors. The strategic placement of nitrogen atoms within these rings dictates the hydrogen-bond (H-bond) network with the kinase hinge region, modulates the electron density of the core, and profoundly impacts pharmacokinetic parameters like metabolic stability.

This guide objectively compares the imidazopyrazine scaffold against its structural alternatives, utilizing empirical data from recent MNK1/2 and SHP2 inhibitor programs to provide actionable insights for drug development professionals.

Structural Causality and Hinge-Binding Mechanics

The imidazopyrazine core features nitrogens at positions uniquely suited to act as both H-bond donors and acceptors, allowing it to anchor deeply into kinase active sites.

  • Imidazopyrazine vs. Imidazopyridine: Substituting an imidazopyridine core with an imidazopyrazine alters the solvent-exposed regions and the electronic distribution of the ring. In the development of SHP2 allosteric inhibitors, the imidazopyrazine NH group serves as a critical H-bond donor to the Glu250 backbone, achieving nanomolar potency (IC50 = 74 nM) that is equipotent to the clinical candidate SHP099[1].

  • Microsomal Stability Trade-offs: While imidazopyrazines often yield superior biochemical potency due to optimized hinge interactions, they can be highly susceptible to rapid hepatic metabolism via Cytochrome P450 (CYP450) oxidation. In a head-to-head comparison of MNK1/2 inhibitors, imidazopyridazine derivatives exhibited superior human liver microsome (HLM) half-lives ( t1/2​>60 min) compared to their imidazopyrazine counterparts, which suffered from rapid clearance[2].

ScaffoldLogic Core 6,5-Fused Heterocycle Selection Pyrazine Imidazopyrazine (High Potency, H-Bonding) Core->Pyrazine Pyridine Imidazopyridine (Balanced Profile) Core->Pyridine Pyridazine Imidazopyridazine (High Metabolic Stability) Core->Pyridazine Hinge Kinase Hinge Binding (e.g., Glu92, Glu250) Pyrazine->Hinge Strong H-Donor Stability Hepatic Microsomal Stability (HLM t1/2) Pyrazine->Stability Vulnerable to CYP450 Pyridine->Hinge Moderate Pyridazine->Stability t1/2 > 60 min

Logical relationship of 6,5-fused scaffold selection, kinase binding, and metabolic stability.

Quantitative Efficacy and Pharmacokinetics

To objectively evaluate these scaffolds, we must analyze the triad of drug discovery metrics: Biochemical IC50​ , Cellular Target Engagement, and In Vitro Clearance. The data below summarizes the performance of these scaffolds across distinct targets.

Table 1: Comparative Efficacy of 6,5-Fused Scaffolds in MNK1/2 and SHP2 Inhibition

Scaffold CoreTargetBiochemical IC50​ (nM)Cellular IC50​ (nM)HLM t1/2​ (min)Key Structural Advantage
Imidazopyrazine SHP247 - 74~200< 30Optimal H-bond donor to Glu250[1]
Imidazopyrazine MNK1/22 - 1050 - 700< 30Strong hinge anchor via N-7[2][3]
Imidazopyridine MNK1/2~5646 (ETC-206)~45Balanced lipophilicity and potency[2]
Imidazopyridazine MNK1/2~10< 50> 60Superior resistance to CYP-mediated oxidation[2]

Validated Experimental Protocols

Trustworthy data requires self-validating protocols. Below are the definitive methodologies for evaluating imidazopyrazine scaffolds, designed specifically to eliminate false positives (e.g., PAINS or assay interference).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET (e.g., HTRF) is preferred over standard luminescence for evaluating imidazopyrazines. The time-delay measurement eliminates the autofluorescence artifacts commonly exhibited by highly conjugated heterocyclic scaffolds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Echo-dispense imidazopyrazine analogs (10-point dose-response, 1:3 dilution, starting at 10 µM) into a 384-well low-volume proplate. Self-Validation: Include Staurosporine as a positive control and DMSO as a negative control to calculate the Z'-factor (must be >0.6 to validate the run).

  • Enzyme/Substrate Addition: Add 5 µL of 2X target enzyme (e.g., MNK1) and biotinylated peptide substrate. Incubate for 15 min at RT to allow pre-equilibrium binding—this is critical for capturing slow-binding allosteric inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP. Crucial: ATP concentration must be set at the predetermined Km,app​ to ensure the assay is sensitive to competitive hinge-binders. Incubate for 60 min.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-cryptate-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Read on a microplate reader equipped with a TR-FRET module (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50​ .

HTRF_Workflow Prep 1. Compound Dispensing (Echo) Enzyme 2. Enzyme + Substrate (15 min Pre-incubation) Prep->Enzyme ATP 3. ATP Addition (Reaction at Km) Enzyme->ATP Stop 4. EDTA + Detection Antibodies ATP->Stop Read 5. TR-FRET Readout (665/620 nm Ratio) Stop->Read

TR-FRET workflow designed to eliminate autofluorescence artifacts from heterocyclic compounds.

Protocol B: Liver Microsomal Stability (Clearance) Assay

Rationale: Because imidazopyrazines frequently suffer from rapid hepatic clearance, this assay isolates Phase I CYP450 metabolism to identify structural soft spots.

  • Incubation Setup: Mix 1 µM of the test compound with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 min. Initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP450). Self-Validation: Run a parallel control without NADPH to differentiate true CYP-mediated metabolism from aqueous chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Signaling Pathway Context: The MNK-eIF4E Axis

Understanding the biological context is essential for translating biochemical IC50​ to cellular efficacy. Imidazopyrazine and imidazopyridazine inhibitors of MNK1/2 block the phosphorylation of eIF4E at Ser209[2][3]. This phosphorylation event is a critical node in oncogenic translation initiation, driving the synthesis of pro-survival proteins (e.g., c-Myc, Mcl-1) without affecting global protein synthesis, thereby offering a wide therapeutic index for cancer treatment.

SignalingPathway MAPK Upstream Kinases (ERK / p38 MAPK) MNK MNK1 / MNK2 (Target Enzyme) MAPK->MNK Phosphorylation eIF4E eIF4E (Ser209) Translation Initiation MNK->eIF4E Activates Inhibitor Imidazopyrazine Inhibitor Inhibitor->MNK Blocks Hinge Region Oncogenes Oncogenic Protein Synthesis (c-Myc, Mcl-1) eIF4E->Oncogenes Drives Survival

MNK1/2 signaling cascade showing targeted blockade of eIF4E phosphorylation by imidazopyrazines.

Strategic Recommendations for Scaffold Hopping

The imidazopyrazine scaffold is a highly potent, privileged structure for kinase inhibition, offering exceptional hydrogen-bonding geometry for hinge region interactions. However, its utility is often bottlenecked by poor metabolic stability.

Recommendation: For early hit generation, imidazopyrazines are excellent for establishing target engagement and maximizing biochemical potency. During lead optimization, if CYP-mediated clearance becomes an insurmountable liability, application scientists should consider scaffold hopping to an imidazopyridazine or imidazopyridine core. This bioisosteric replacement often rescues microsomal half-life while retaining the necessary vector trajectory for active-site binding[2].

References

1.[2] Title: Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

2.[3] Title: Probing the binding mechanism of Mnk inhibitors by docking and molecular dynamics simulations Source: PubMed - NIH URL: [Link]

3.[1] Title: Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Purity Validation of 8-chloro-3-methylimidazo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison and detailed experimental protocols for the spectroscopic va...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison and detailed experimental protocols for the spectroscopic validation of 8-chloro-3-methylimidazo[1,5-a]pyrazine purity. As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, ensuring the purity of this heterocyclic scaffold is paramount for the integrity of downstream applications and the safety of potential drug candidates. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.

Introduction: The Significance of Purity in Drug Discovery

8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry.[] Its structure is foundational to a range of biologically active molecules, including potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which are under investigation for the treatment of autoimmune diseases and B-cell malignancies.[2][3][4][5]

The seemingly minor substitution of a chloro and a methyl group on the imidazo[1,5-a]pyrazine core can significantly influence the molecule's electronic properties and its interactions with biological targets.[] Consequently, the presence of even trace amounts of impurities, such as starting materials, by-products, or degradation products, can lead to misleading structure-activity relationship (SAR) data, altered pharmacological profiles, and potential toxicity.

Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, have established stringent thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances.[6][7][8][9][10] This guide provides a comprehensive framework for the spectroscopic validation of 8-chloro-3-methylimidazo[1,5-a]pyrazine purity, in alignment with these principles.

Potential Impurities: A Synthesis-Based Perspective

While specific, proprietary synthesis routes for 8-chloro-3-methylimidazo[1,5-a]pyrazine may vary, a plausible and common approach for constructing the imidazo[1,5-a]pyrazine core involves the condensation and cyclization of a substituted aminopyrazine with an α-haloketone or a related three-carbon synthon. Based on this general strategy, a number of potential process-related impurities can be anticipated.

A likely synthetic pathway could involve the reaction of a 2-amino-3-chloropyrazine derivative with a propanal or acetone derivative, followed by cyclization. For instance, a related isomer, 8-chloro-3-methylimidazo[1,2-a]pyrazine, is synthesized from 3-chloro-2-(2-oxo-1-propanamino)pyrazine.[11]

Potential Impurities May Include:

  • Starting Materials: Unreacted 2-amino-3-chloropyrazine and the coupling partner.

  • Isomeric By-products: Depending on the cyclization conditions, formation of the isomeric 8-chloro-2-methylimidazo[1,5-a]pyrazine could be possible.

  • Over-alkylation Products: Reaction of the product with the alkylating agent.

  • Hydrolysis Products: If water is present, hydrolysis of the chloro group to a hydroxyl group may occur.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

The following sections will detail how to use a suite of spectroscopic techniques to detect and quantify these and other potential impurities.

Spectroscopic Validation Protocols

A multi-faceted analytical approach is essential for the robust characterization of 8-chloro-3-methylimidazo[1,5-a]pyrazine purity. No single technique can provide a complete picture; therefore, the orthogonal application of chromatography and spectroscopy is critical.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. According to ICH guidelines, impurities present at a level of 0.05% or higher should be reported, and those at 0.10% or higher may require identification.[7]

HPLC_Workflow

Sources

Comparative

Benchmarking 8-Chloro-3-methylimidazo[1,5-a]pyrazine Against Standard Kinase Intermediates: A Technical Guide for Drug Discovery

Executive Summary & Strategic Rationale As the kinase inhibitor landscape matures, drug development professionals increasingly face the challenge of kinome promiscuity and crowded intellectual property (IP) space. Standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As the kinase inhibitor landscape matures, drug development professionals increasingly face the challenge of kinome promiscuity and crowded intellectual property (IP) space. Standard hinge-binding scaffolds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (widely used in JAK and c-Met inhibitors), often yield highly potent compounds but can struggle with off-target toxicity due to their near-perfect mimicry of the ATP adenine ring.

In contrast, 8-chloro-3-methylimidazo[1,5-a]pyrazine has emerged as a privileged, highly versatile intermediate for synthesizing selective inhibitors of Bruton's tyrosine kinase (BTK), c-Src, and Aurora kinases[1]. As a Senior Application Scientist, I have observed that pivoting to this bicyclic system allows medicinal chemists to exploit unique hydrogen-bonding vectors and steric constraints, fundamentally altering the kinase selectivity profile while maintaining synthetic tractability. This guide objectively benchmarks these two intermediates, providing mechanistic insights and self-validating protocols for your drug discovery workflows.

Chemical Architecture & Mechanistic Causality

To understand the experimental choices in utilizing these intermediates, one must analyze the causality behind their target engagement:

  • The Imidazo[1,5-a]pyrazine Advantage: The core features an electron-deficient pyrazine ring fused to an imidazole. The C-8 chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid, metal-free installation of primary or secondary amines. Mechanistically, the resulting exocyclic C-8 amine and the adjacent N-7 nitrogen form a highly specific bidentate hydrogen-bond donor/acceptor pair with the kinase hinge region (e.g., interacting with Ser538 and Asp539 in BTK) [1]. Furthermore, the C-3 methyl group acts as a critical steric shield. It restricts the rotation of adjacent C-5 substituents, actively directing them into the hydrophobic back pocket, which enhances selectivity against off-target kinases [2].

  • The Pyrrolo[2,3-d]pyrimidine Benchmark: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold relies on N-1 and N-3 for hinge binding [3]. While the C-4 chlorine is also primed for SNAr, the lack of intrinsic steric directors (like the C-3 methyl in the imidazo-pyrazine core) often requires the synthesis of complex, bulky side chains to achieve selectivity. This increases the molecular weight and reduces overall ligand efficiency.

Quantitative Benchmarking: Physicochemical & Reactivity Profiles

The following table summarizes the comparative data between the two intermediates, highlighting why 8-chloro-3-methylimidazo[1,5-a]pyrazine is increasingly preferred for targeted selectivity.

Parameter8-Chloro-3-methylimidazo[1,5-a]pyrazine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 56468-24-73680-69-1
Molecular Weight 167.60 g/mol 153.57 g/mol
Primary Kinase Targets BTK, c-Src, Aurora KinasesJAK, c-Met, Axl, EGFR
Hinge Binding Motif N-7 (Acceptor), C-8 Amine (Donor)N-1 (Donor), N-3 (Acceptor)
SNAr Reactivity (C-Cl) High (Requires mild base, e.g., DIPEA)Moderate to High (Requires higher heat)
Selectivity Driver C-3 Methyl steric orientationSide-chain dependency

Experimental Workflows: Self-Validating Synthesis & Assay Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The chemical synthesis is orthogonally validated by LC-MS, and the biological activity is confirmed via a functional biochemical assay.

Protocol A: SNAr Amination of 8-Chloro-3-methylimidazo[1,5-a]pyrazine

Causality: The electron-withdrawing nature of the pyrazine nitrogens makes the C-8 position highly electrophilic. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine for the electrophilic center.

  • Preparation: Dissolve 1.0 eq of 8-chloro-3-methylimidazo[1,5-a]pyrazine (100 mg, 0.60 mmol) in 3.0 mL of anhydrous n-butanol in a microwave-safe vial.

  • Reagent Addition: Add 1.2 eq of the desired primary amine (e.g., cyclopentylamine) and 2.0 eq of DIPEA (209 µL, 1.20 mmol).

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 45 minutes. (Experience Note: Microwave heating ensures rapid, uniform energy transfer, minimizing the degradation products often seen in prolonged thermal reflux.)

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The protocol is validated when the starting material peak (m/z 168 [M+H]+) is completely consumed and replaced by the product peak.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, dry the organic layer over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient) to yield the C-8 aminated intermediate.

Protocol B: Orthogonal Biochemical Validation (ADP-Glo Kinase Assay)

Causality: To prove that the synthesized intermediate successfully engages the target (e.g., BTK), we measure the depletion of ATP. The ADP-Glo assay is chosen because it is highly sensitive, prevents false positives from auto-fluorescence, and is independent of the specific peptide substrate sequence.

  • Kinase Reaction: In a 384-well plate, incubate 2 nM of recombinant BTK enzyme with the synthesized imidazo[1,5-a]pyrazine derivative (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

  • Activation: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL of Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Readout: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin. Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit to validate target engagement.

Visualizations

G A 8-chloro-3-methylimidazo [1,5-a]pyrazine B SNAr Reaction (Amine Addition) A->B C C-8 Aminated Intermediate B->C D Cross-Coupling (C-5 Position) C->D E Final Kinase Inhibitor D->E

Workflow for functionalizing 8-chloro-3-methylimidazo[1,5-a]pyrazine into a kinase inhibitor.

G cluster_0 Kinase Binding Pocket cluster_1 Imidazo[1,5-a]pyrazine Scaffold H Hinge Region (e.g., Met477, Ser538) BP Hydrophobic Back Pocket I N-7 & C-8 Amine I->H Bidentate H-Bonds C3 C-3 Methyl Group C3->BP Steric Orientation

Mechanistic binding pathway of the imidazo[1,5-a]pyrazine scaffold within the kinase active site.

Conclusion

Benchmarking 8-chloro-3-methylimidazo[1,5-a]pyrazine against the standard 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveals a distinct strategic advantage for the former in designing highly selective kinase inhibitors. By leveraging the intrinsic SNAr reactivity of the C-8 chlorine and the steric directing effects of the C-3 methyl group, researchers can efficiently navigate away from the kinome promiscuity associated with traditional adenine mimetics. Implementing the self-validating protocols outlined above ensures high-fidelity translation from chemical synthesis to biological validation.

References

  • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters (via OSTI) URL: [Link]

  • Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: European Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

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